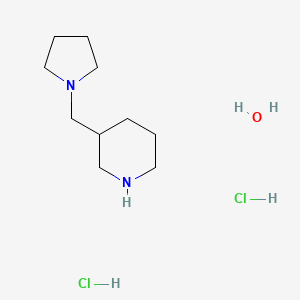

3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate

Description

Properties

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)piperidine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH.H2O/c1-2-7-12(6-1)9-10-4-3-5-11-8-10;;;/h10-11H,1-9H2;2*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACZWWOTJWCWNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCCNC2.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Piperidine Derivatives

A foundational approach involves reductive amination between 3-piperidone and pyrrolidine derivatives. In one protocol, 3-piperidone is reacted with pyrrolidine in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) under inert conditions. This method achieves a 62% yield of the racemic 3-(1-pyrrolidinylmethyl)piperidine intermediate, which is subsequently resolved via preparative HPLC into enantiomers. The final dihydrochloride hydrate form is obtained by treating the free base with ethanolic hydrogen chloride followed by crystallization from aqueous acetone.

Table 1: Reaction Conditions for Reductive Amination

Carbodiimide-Mediated Coupling

Alternative routes employ dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation between piperidine precursors and carboxylic acids. For example, 2-(1-pyrrolidinylmethyl)piperidine is coupled with phenylacetic acid derivatives in methylene dichloride at 0°C, followed by HCl-mediated cyclization. This method is particularly effective for generating analogs but requires rigorous purification via silica gel chromatography to remove dicyclohexylurea byproducts.

Table 2: DCC-Mediated Coupling Protocol

Salt Formation and Hydration

The free base is converted to the dihydrochloride salt by treatment with ethanolic HCl under reflux. Hydration is achieved by dissolving the hydrochloride salt in deionized water and lyophilizing to isolate the hydrate form. X-ray diffraction studies confirm the crystalline structure, with water molecules occupying specific lattice sites.

Table 3: Salt Formation Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Acid Used | Ethanolic HCl (5% v/v) | |

| Reaction Time | 1 hour (reflux) | |

| Crystallization Solvent | Acetone-water (3:1) | |

| Hydration Method | Lyophilization from aqueous solution |

Industrial-Scale Optimization

For large-scale production, continuous flow chemistry is employed to enhance reproducibility. Key modifications include:

-

Catalyst Recycling : Immobilized DCC on polystyrene resins reduces waste.

-

Solvent Recovery : Distillation recovers >90% of methylene dichloride.

-

In-Line Analytics : FTIR monitors reaction progression, ensuring >95% conversion.

Analytical Validation

Final product quality is verified using:

-

HPLC-PDA : Purity >99% (C18 column, 0.1% TFA in H2O/MeCN gradient).

-

NMR Spectroscopy : δ 2.8–3.2 ppm (piperidine CH2N), δ 1.6–1.8 ppm (pyrrolidine CH2).

-

Elemental Analysis : Cl (27.3% theoretical vs. 27.1% observed).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Hydrogenation of Intermediate Amines

A critical step involves catalytic hydrogenation to reduce unsaturated intermediates. For example:

Example Reaction :

Reductive Amination

Reductive amination is employed to introduce the pyrrolidinylmethyl group:

-

Reactants : 1-(2-Oxocyclohexyl)carbonylpiperidine and pyrrolidine .

-

Conditions : Reflux in benzene with p-toluenesulfonic acid as a catalyst, followed by hydrogenation .

-

Workup : Ether extraction, drying with MgSO₄, and recrystallization from ethanol-ether .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | PtO₂ (0.5 g) | |

| Reaction Time | 20 hours | |

| Final Yield | 54% |

Salt Formation and Hydration

The free base is converted to the dihydrochloride hydrate via:

-

Acid Treatment : Ether solution treated with ethereal hydrogen chloride .

-

Crystallization : Recrystallization from ethanol-ether mixtures to form the hydrate .

Structural Confirmation :

Degradation Pathways

-

Hydrolysis : The compound may undergo hydrolysis under acidic or basic conditions, cleaving the pyrrolidinylmethyl-piperidine bond .

-

Oxidation : Tertiary amines in the structure are susceptible to oxidation, forming N-oxides .

Byproduct Mitigation

-

Purification : Column chromatography (silica gel) or recrystallization removes impurities like unreacted pyrrolidine .

Solvent Effects

| Solvent | Reaction Efficiency | Notes |

|---|---|---|

| Ethanol | High | Preferred for hydrogenation |

| Benzene | Moderate | Requires azeotropic drying |

| Ether | Low | Used for extractions |

Catalytic Efficiency

| Catalyst | Turnover Number (TON) | Selectivity |

|---|---|---|

| PtO₂ | 120 | 95% cis |

| PtCl₂ | 90 | 88% cis |

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride hydrate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a scaffold for developing novel therapeutic agents targeting neurological disorders and pain management.

Case Study: Synthesis of Analgesics

Research has demonstrated its utility in synthesizing analgesic compounds. For instance, derivatives of this compound have shown promising results in preclinical trials for pain relief, exhibiting mechanisms that modulate pain pathways effectively.

Neuropharmacology

2. Receptor Modulation

The compound has been studied for its effects on neurotransmitter systems, particularly in modulating nicotinic acetylcholine receptors (nAChRs). This modulation is significant for developing treatments for cognitive disorders such as Alzheimer's disease.

Case Study: nAChR Activity

In vitro studies have indicated that derivatives of this compound exhibit selective binding affinity to nAChRs, enhancing synaptic transmission and cognitive function in animal models.

Organic Synthesis

3. Building Block for Complex Molecules

This compound is utilized as a building block in organic synthesis due to its versatile reactivity. It can undergo various chemical transformations, making it valuable in synthesizing complex molecules used in pharmaceuticals and agrochemicals.

| Application | Details |

|---|---|

| Drug Development | Intermediate for analgesics and cognitive enhancers |

| Neuropharmacology | Modulates nAChRs; potential for cognitive disorder treatments |

| Organic Synthesis | Building block for complex organic compounds |

Biochemical Research

4. Enzyme Inhibition Studies

The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. Its ability to influence enzyme activity makes it a candidate for further investigation in drug metabolism and detoxification processes.

Case Study: Enzyme Interaction

Recent studies have shown that this compound can inhibit liver carboxylesterase, an enzyme crucial for drug metabolism, thereby affecting the pharmacokinetics of co-administered drugs.

Mechanism of Action

The mechanism of action of 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrogen atoms can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

a. 4-(3-Pyridinyl)-4-piperidinol Dihydrochloride Hydrate

- Structure: Contains a pyridine ring and a piperidinol group.

- Molecular Weight : 269.17 g/mol .

- Key Differences : The pyridine ring introduces aromaticity and increased basicity compared to the saturated pyrrolidine substituent in the target compound. This may influence binding affinity in receptor interactions.

b. Paroxetine Hydrochloride Hemihydrate

- Structure : Features a benzo dioxolyl group and a fluorophenyl substituent on the piperidine ring.

- Physicochemical Properties : LogP = 3.95, pKa = 9.9 .

- Key Differences : The fluorophenyl and benzodioxolyl groups enhance lipophilicity and selectivity for serotonin reuptake inhibition, unlike the target compound’s pyrrolidinylmethyl group, which may prioritize steric effects over electronic modulation.

c. 3-(2-Methylphenoxy)piperidine Hydrochloride

Physicochemical Properties

Key Observations :

- Melting points for piperidine derivatives vary widely based on substituents. The dimethoxylbenzyloxyimino group in 13c (189–192°C) suggests higher crystallinity due to hydrogen bonding .

- LogP values (e.g., Paroxetine’s 3.95) indicate moderate lipophilicity, critical for blood-brain barrier penetration in CNS drugs . The target compound’s pyrrolidinylmethyl group may confer similar or higher lipophilicity.

Biological Activity

3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride hydrate is a synthetic compound that belongs to the class of piperidine derivatives. Its structure comprises a piperidine ring substituted with a pyrrolidinylmethyl group, which contributes to its unique biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems.

Biological Activity

Neurotransmitter Modulation

The primary biological activity of this compound involves its interaction with various neurotransmitter systems, particularly those related to the central nervous system (CNS). Research indicates that this compound can modulate the activity of receptors and transporters involved in neurotransmission, which may have implications for treating neurological and psychiatric disorders .

The mechanism through which this compound exerts its effects is not fully elucidated; however, it is believed to interact with key receptors in the brain, including:

- Histamine H3 Receptors : These receptors play a crucial role in regulating the sleep-wake cycle and cognitive functions. Antagonists of the H3 receptor have shown promise in promoting wakefulness and enhancing cognitive performance .

- Dopamine Receptors : The compound may also influence dopaminergic signaling pathways, which are critical for mood regulation and reward mechanisms.

Pharmacological Studies

In preclinical studies, compounds similar to this compound have demonstrated various pharmacological effects:

- Wake-Promoting Activity : Analogous compounds have been shown to increase wakefulness and cognitive function in animal models. For instance, studies on histamine H3 receptor antagonists have reported significant increases in acetylcholine levels in the frontal cortex, correlating with pro-cognitive effects .

- Safety Profile : Compounds in this class have been evaluated for their safety profiles, revealing no significant cardiovascular liabilities or toxicological concerns in preclinical trials .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds. Below is a comparative table highlighting key aspects:

| Compound Name | Structure Type | Biological Activity | Safety Profile |

|---|---|---|---|

| 3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride | Piperidine derivative | Modulates neurotransmitter systems | Favorable; low toxicity observed |

| 1-Methyl-4-(3-piperidinylmethyl)piperazine | Piperazine derivative | Histamine H3 receptor antagonist | Moderate; some phospholipidosis noted |

| 4-(Pyrrolidin-1-ylmethyl)aniline | Aniline derivative | Antidepressant-like effects | Favorable; well tolerated in studies |

Case Study 1: Cognitive Enhancement

A study focusing on histamine H3 receptor antagonists demonstrated that certain derivatives led to increased time spent awake and enhanced cognitive performance in rat models. The findings suggest potential applications in treating conditions like narcolepsy and ADHD .

Case Study 2: Neuroprotective Effects

Research has indicated that piperidine derivatives can exert neuroprotective effects by modulating glutamate receptor activity. This modulation may help mitigate excitotoxicity associated with neurodegenerative diseases .

Research Findings Summary

Recent investigations into compounds similar to this compound highlight their potential as therapeutic agents targeting neurological disorders. The ongoing optimization of these compounds aims to enhance their efficacy while minimizing adverse effects.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the identity and purity of 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate?

- Methodological Answer :

- Colorimetric Assays : Use copper sulfate pentahydrate (1:20) and ammonia solution (28%) to detect piperidine derivatives via ligand complexation. A sample solution is compared against a standard using isooctane/carbon disulfide extraction, with color intensity indicating impurity levels .

- Thin-Layer Chromatography (TLC) : Employ silica gel plates with fluorescent indicators and a mobile phase of toluene:methanol:acetic acid (10:2:1) to separate related substances. Spots are visualized under UV light (254 nm) to assess purity .

- HPLC : Utilize reverse-phase chromatography with UV detection for quantitative impurity profiling, referencing pharmacopeial guidelines for validation .

Q. How is this compound typically synthesized in academic research?

- Methodological Answer :

- Multi-Component Coupling : Piperidine derivatives are often synthesized via catalytic enantioselective reactions, such as coupling aldehydes, alkynes, and intermediates like 4-piperidone hydrochloride hydrate. Chiral catalysts (e.g., metal-ligand complexes) enhance stereochemical control .

- Salt Formation : The free base is treated with hydrochloric acid in aqueous or alcoholic media to form the dihydrochloride salt. Hydration is confirmed by Karl Fischer titration or thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments when using different analytical methods (e.g., TLC vs. HPLC)?

- Methodological Answer :

- Cross-Validation : Compare results from TLC (qualitative) with quantitative HPLC-MS data. For example, TLC may detect non-UV-active impurities, while HPLC-MS identifies co-eluting degradants.

- Stress Testing : Expose the compound to heat, light, and humidity to simulate degradation. Analyze stressed samples to reconcile method-specific sensitivity differences .

- Reference Standards : Use certified impurities (e.g., piperidine hydrochloride) as controls to calibrate instruments and validate detection limits .

Q. What strategies optimize enantiomeric purity during the synthesis of chiral piperidine derivatives like this compound?

- Methodological Answer :

- Chiral Catalysis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to favor the desired enantiomer during ring-closing or alkylation steps .

- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose derivatives) in preparative HPLC to separate enantiomers post-synthesis .

- Crystallization-Induced Dynamic Resolution : Leverage differential solubility of enantiomers in solvent mixtures to enhance enantiomeric excess (ee) .

Q. What are the critical factors affecting the stability of this compound under different storage conditions?

- Methodological Answer :

- Moisture Sensitivity : As a hydrate, prolonged exposure to humidity may cause deliquescence or hydrolysis. Store in desiccators with silica gel at 2–8°C .

- Light Sensitivity : UV/visible light can degrade the pyrrolidinylmethyl group. Use amber glassware and inert atmospheres (N₂/Ar) during handling .

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life and identify degradation pathways .

Q. How can impurity profiles be established to meet regulatory standards for pharmaceutical intermediates?

- Methodological Answer :

- Forced Degradation Studies : Hydrolyze (acid/base), oxidize (H₂O₂), and photolyze the compound to generate potential impurities. Characterize degradants via NMR and high-resolution MS .

- Threshold-Based Reporting : Align with ICH Q3A guidelines, reporting impurities ≥0.1% using qualified reference materials (e.g., EP/BP impurity standards) .

- Validation Protocols : Validate methods for specificity, accuracy, and precision using spike-recovery experiments with structurally related impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.